Rapid Intracellular Activation vs. Detergent Lysis
In a live-cell imaging study of baculovirus-expressed luciferase crystals, addition of 100 µM D-Luciferin, ethyl ester led to complete crystal dissolution within 70 seconds in intact cells [1]. In contrast, membrane disruption with 0.1% Triton X-100 required 30 minutes for full dissolution, and a crystal extraction buffer achieved only 30% crystal length reduction after 1 hour [1]. This demonstrates that the ethyl ester prodrug rapidly crosses intact cell membranes and undergoes intracellular esterase hydrolysis to activate luciferase, enabling real-time monitoring of dynamic processes that would be obscured by slower or invasive permeabilization methods [1].
| Evidence Dimension | Time to luciferase crystal dissolution (intracellular activation rate) |
|---|---|
| Target Compound Data | 70 seconds (100 µM D-Luciferin, ethyl ester) |
| Comparator Or Baseline | 30 minutes (0.1% Triton X-100); 30% length reduction in 1 hour (crystal extraction buffer) |
| Quantified Difference | ~26-fold faster vs. Triton X-100; >10-fold faster vs. extraction buffer |
| Conditions | Live-cell imaging of baculovirus-expressed luciferase crystals in intact insect cells, medium supplemented with 100 µM compound |
Why This Matters
Procurement of D-Luciferin, ethyl ester is essential for assays requiring real-time, non-invasive monitoring of rapid intracellular events where standard D-luciferin or detergent lysis would introduce unacceptable latency or cellular disruption.
- [1] Schoenherr, R. M., et al. Stability of firefly luciferase in vivo crystals. Biomicrofluidics 9, 041712 (2015). Figure 3. View Source
